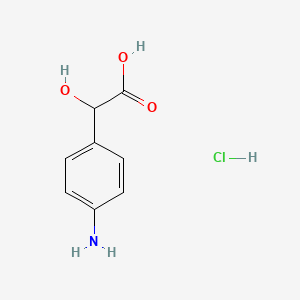

2-(4-Aminophenyl)-2-hydroxyacetic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(4-Aminophenyl)-2-hydroxyacetic acid;hydrochloride” is a chemical compound used in laboratory settings and for the synthesis of substances .

Synthesis Analysis

The synthesis of this compound might involve the interactions of boronic acids with diols and strong Lewis bases as fluoride or cyanide anions . It’s also worth noting that boronic acids are increasingly utilized in diverse areas of research .Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula: NH2C6H4B(OH)2 · HCl . The molecular weight is 173.41 .Chemical Reactions Analysis

Boronic acids, which are part of the compound, have been found to interact with diols and strong Lewis bases such as fluoride or cyanide anions . These interactions lead to their utility in various sensing applications .Physical And Chemical Properties Analysis

The compound is a solid with a melting point between 145-156 °C . Its SMILES string is Cl.Nc1ccccc1B(O)O .Scientific Research Applications

Environmental Impact and Toxicology

Research on compounds similar to 2-(4-Aminophenyl)-2-hydroxyacetic acid;hydrochloride, such as 2,4-dichlorophenoxyacetic acid (2,4-D), has been extensive, highlighting the environmental impact and toxicological effects. Studies have shown that 2,4-D, a widely used herbicide, has been examined for its toxicity, mutagenicity, and potential carcinogenicity. The environmental persistence and mobility of these compounds have raised concerns about their safety and impact on non-target species, including humans. Research suggests a weak association between exposure to phenoxyacetic acid herbicides and increased risk of non-Hodgkin's lymphoma, although the evidence is limited by methodological challenges. Moreover, the degradation of these compounds in aquatic environments and their removal through advanced oxidation processes have been a significant focus of recent studies, aiming to mitigate their environmental footprint (Zuanazzi et al., 2020; Kelly & Guidotti, 1989).

Antioxidant Properties and Biological Activities

Hydroxycinnamic acids (HCAs), structurally related to this compound, have been extensively studied for their antioxidant properties and potential therapeutic applications. HCAs are known for their significant biological properties, including antioxidant, anti-inflammatory, and antimicrobial activities. The structure-activity relationships (SARs) of HCAs have been analyzed to enhance their efficacy as antioxidants and explore their role in managing oxidative stress-related diseases. These studies contribute to the development of HCAs as promising candidates for dietary supplements and functional foods, leveraging their health-promoting benefits (Razzaghi-Asl et al., 2013; Pei et al., 2016).

Degradation and Removal Processes

The environmental persistence of compounds related to this compound necessitates effective degradation and removal strategies. Advanced oxidation processes (AOPs) have been identified as efficient methods for degrading these compounds in water, reducing their environmental and health risks. Research has focused on identifying the most reactive by-products of degradation, understanding their biotoxicity, and optimizing the degradation pathways to enhance the removal efficiency of such compounds from aquatic environments (Qutob et al., 2022).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been shown to have potent antibacterial activity against both gram-positive and gram-negative strains .

Mode of Action

Related compounds have been suggested to have a membrane perturbing as well as intracellular mode of action . This suggests that 2-(4-Aminophenyl)-2-hydroxyacetic acid hydrochloride may interact with its targets in a similar manner, causing changes in the cell membrane and intracellular processes.

Biochemical Pathways

Based on the potential antibacterial activity, it can be inferred that the compound may interfere with essential biochemical pathways in bacteria, leading to their inhibition or death .

Result of Action

Based on the potential antibacterial activity, it can be inferred that the compound may lead to changes in the bacterial cell membrane and intracellular processes, resulting in the inhibition of bacterial growth or death .

properties

IUPAC Name |

2-(4-aminophenyl)-2-hydroxyacetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3.ClH/c9-6-3-1-5(2-4-6)7(10)8(11)12;/h1-4,7,10H,9H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOAMQZANLPQSJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2109404-20-6 |

Source

|

| Record name | 2-(4-aminophenyl)-2-hydroxyacetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2,2,2-Trifluoroethoxy)phenyl]methanamine](/img/structure/B2969721.png)

![3-[4-(2,5-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2969722.png)

![ethyl 2-[8-(2-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2969727.png)

![4-allyl-N-(sec-butyl)-2-(2-((2-fluorophenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2969732.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2969743.png)